copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethylporphyrin-21-id-2-yl]propanoate
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Overview
Description
Copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethylporphyrin-21-id-2-yl]propanoate is a complex organic compound with a unique structure It is characterized by the presence of a copper ion coordinated to a porphyrin ring, which is further modified with various functional groups
Preparation Methods
The synthesis of copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethylporphyrin-21-id-2-yl]propanoate typically involves the following steps:
Synthesis of the Porphyrin Ring: The porphyrin ring is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives under acidic conditions.
Metalation: The synthesized porphyrin ring is then reacted with a copper salt, such as copper(II) acetate, to introduce the copper ion into the porphyrin core.
Functional Group Modification:
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethylporphyrin-21-id-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethylporphyrin-21-id-2-yl]propanoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: It is explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: The compound is used in the development of advanced materials, such as sensors and electronic devices.
Mechanism of Action
The mechanism of action of copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethylporphyrin-21-id-2-yl]propanoate involves its interaction with molecular targets and pathways. The copper ion in the compound can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in photodynamic therapy, where the compound is activated by light to produce ROS that kill cancer cells. The porphyrin ring structure also allows the compound to interact with biological membranes and proteins, affecting their function.
Comparison with Similar Compounds
Copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethylporphyrin-21-id-2-yl]propanoate can be compared with other similar compounds, such as:
Copper(II) porphyrins: These compounds have similar structures but may differ in their functional groups and metal coordination.
Chlorophyll derivatives: These compounds have a similar porphyrin ring structure but contain magnesium instead of copper.
Phthalocyanines: These are similar macrocyclic compounds with a different core structure but similar applications in photodynamic therapy and catalysis.
The uniqueness of this compound lies in its specific functional groups and the presence of the copper ion, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C34H29CuN4Na3O6 |
---|---|
Molecular Weight |
722.1 g/mol |
IUPAC Name |
copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethylporphyrin-21-id-2-yl]propanoate |
InChI |
InChI=1S/C34H34N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |
InChI Key |
QDAAKTODRKELHM-UHFFFAOYSA-I |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(=C(C(=CC5=NC(=C2)C(=C5C)C=C)[N-]4)C)CCC(=O)[O-])CC(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] |
Origin of Product |
United States |
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